molecular formula C11H9NO3 B1589974 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid CAS No. 858488-66-1

3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

Cat. No. B1589974
M. Wt: 203.19 g/mol
InChI Key: AKTDKXZEJOEMRT-UHFFFAOYSA-N
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Description

3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is a derivative of quinoline, a class of compounds that have been reported to harbor vast therapeutic potential . It is formed by the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .


Synthesis Analysis

The synthesis of 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid involves the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid. This process is accompanied by decarboxylation with the loss of two molecules of CO2 . A more general synthetic methodology for the synthesis of N-1 substituted 4-Quinolone-3-Carboxamides, which could potentially be adapted for the synthesis of 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid, has also been reported .


Molecular Structure Analysis

The molecular structure of 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid is characterized by a quinoline scaffold, which is a privileged scaffold in medicinal chemistry . The exact molecular structure can be found in the MOL file associated with its ChemicalBook entry .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid include a melting point of 269-270℃, a boiling point of 358℃, and a density of 1.429. It is slightly soluble in DMSO and methanol .

Future Directions

The future directions for research on 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid could involve further exploration of its therapeutic potential, given the wide range of biological activities reported for quinoline derivatives . Additionally, the development of more efficient and scalable synthetic methodologies could also be a focus of future research .

properties

IUPAC Name

3-methyl-4-oxo-1H-quinoline-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3/c1-6-9(11(14)15)12-8-5-3-2-4-7(8)10(6)13/h2-5H,1H3,(H,12,13)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKTDKXZEJOEMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC2=CC=CC=C2C1=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60476989
Record name 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid

CAS RN

858488-66-1
Record name 3-Methyl-4-oxo-1,4-dihydroquinoline-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60476989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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